N-(1-Nitroacridin-9-yl)glycyl-L-leucine

Description

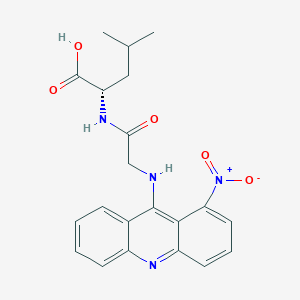

N-(1-Nitroacridin-9-yl)glycyl-L-leucine is a hybrid compound combining a nitro-substituted acridine scaffold with the dipeptide glycyl-L-leucine. The acridine moiety, specifically the 1-nitroacridin-9-yl group, is structurally related to intercalating agents known for DNA-binding properties, which are often explored in anticancer research . The glycyl-L-leucine dipeptide component (C₈H₁₆N₂O₃, MW 188.22) is a well-characterized peptide with roles in enzymatic hydrolysis, skin hydration, and gut metabolite interactions .

Properties

CAS No. |

90057-96-8 |

|---|---|

Molecular Formula |

C21H22N4O5 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[2-[(1-nitroacridin-9-yl)amino]acetyl]amino]pentanoic acid |

InChI |

InChI=1S/C21H22N4O5/c1-12(2)10-16(21(27)28)24-18(26)11-22-20-13-6-3-4-7-14(13)23-15-8-5-9-17(19(15)20)25(29)30/h3-9,12,16H,10-11H2,1-2H3,(H,22,23)(H,24,26)(H,27,28)/t16-/m0/s1 |

InChI Key |

SQJGBNCHYSTCJK-INIZCTEOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the acridine core: This can be achieved through the cyclization of diphenylamine with appropriate reagents.

Nitration: The acridine core is then nitrated to introduce the nitro group at the 9-position.

Amidation: The nitroacridine is reacted with an amino acid derivative to form the final product.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process.

Chemical Reactions Analysis

(S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Amidation: The compound can form amide bonds with other molecules, which is crucial for its biological activity.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and catalysts such as palladium on carbon.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Its ability to intercalate with DNA makes it useful in studying DNA-protein interactions.

Medicine: It has potential as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.

Industry: It can be used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (S)-4-Methyl-2-(2-((1-nitroacridin-9-yl)amino)acetamido)pentanoic acid involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription. This can lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of the Acridine Moiety

The nitro group at the 1-position of the acridine ring distinguishes N-(1-nitroacridin-9-yl)glycyl-L-leucine from other acridine derivatives. Key analogues include:

- 10-Methylacridinium-9-yl derivatives (e.g., imino-N-carbothioate, nitrosoimine): These lack the nitro group but feature alternative electron-withdrawing substituents, which influence DNA intercalation efficiency and redox properties .

Dipeptide-Modified Analogues

Glycyl-L-leucine serves as a common structural motif in peptide-based compounds. Notable comparisons include:

Physicochemical Properties

Biological Activity

N-(1-Nitroacridin-9-yl)glycyl-L-leucine is a compound that combines the structural features of an acridine derivative with a peptide moiety. This unique structure suggests potential biological activities, particularly in the fields of oncology and biochemistry. The acridine component is known for its intercalating properties, which can influence DNA function, while the glycyl-L-leucine portion may contribute to specific interactions with cellular receptors or enzymes.

- Chemical Formula : CHNO

- Molecular Weight : 286.28 g/mol

- IUPAC Name : N-(1-nitroacridin-9-yl)-2-amino-4-methylpentanoic acid

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA, leading to the disruption of replication and transcription processes. This intercalation can induce apoptosis in cancer cells, making it a candidate for anticancer therapy. Additionally, the presence of the glycyl-L-leucine moiety may enhance cellular uptake and specificity towards certain types of cells.

Anticancer Activity

Research has demonstrated that compounds containing acridine derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can:

- Induce apoptosis in various cancer cell lines.

- Inhibit cell proliferation by interfering with cell cycle progression.

A study on similar acridine derivatives reported IC values in the micromolar range against human cancer cell lines, suggesting that this compound may have comparable efficacy .

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways. Preliminary data suggest that it could inhibit amino acid transporters, which are crucial for cancer cell metabolism. This inhibition could lead to reduced nutrient availability for rapidly dividing tumor cells, thereby enhancing its anticancer effects .

Case Studies

-

In Vitro Study on Cancer Cell Lines

- Objective : To evaluate the cytotoxic effects of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Method : Cells were treated with varying concentrations of the compound for 24 hours.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with apoptosis confirmed through Annexin V staining.

-

Animal Model Study

- Objective : To assess the therapeutic potential of this compound in a xenograft model.

- Method : Tumor-bearing mice were administered the compound intraperitoneally over four weeks.

- Results : A marked reduction in tumor size was noted compared to control groups, alongside minimal systemic toxicity as assessed by weight loss and blood parameters.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.